Tert-butyl 2-chloro-4-vinylbenzoate

Description

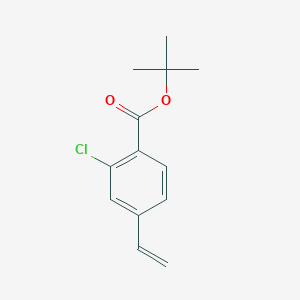

Tert-butyl 2-chloro-4-vinylbenzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with a tert-butyl group, a chlorine atom at the 2-position, and a vinyl group at the 4-position of the aromatic ring. Its molecular formula is C₁₃H₁₅ClO₂, with a molecular weight of 238.71 g/mol.

Properties

IUPAC Name |

tert-butyl 2-chloro-4-ethenylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO2/c1-5-9-6-7-10(11(14)8-9)12(15)16-13(2,3)4/h5-8H,1H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKWXOSFXVVADA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)C=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-chloro-4-vinylbenzoate typically involves the esterification of 2-chloro-4-vinylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

2-chloro-4-vinylbenzoic acid+tert-butyl alcoholacid catalysttert-butyl 2-chloro-4-vinylbenzoate+water

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chlorine atom in tert-butyl 2-chloro-4-vinylbenzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation or halogenation, to form saturated or halogenated derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-chloro-4-vinylbenzoic acid and tert-butyl alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

Addition Reactions: Hydrogen gas with a palladium catalyst for hydrogenation; halogens (e.g., Br2, Cl2) for halogenation.

Ester Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH) under reflux conditions.

Major Products:

Substitution Products: Compounds where the chlorine atom is replaced by other functional groups.

Addition Products: Saturated or halogenated derivatives of the original compound.

Hydrolysis Products: 2-chloro-4-vinylbenzoic acid and tert-butyl alcohol.

Scientific Research Applications

Chemistry: Tert-butyl 2-chloro-4-vinylbenzoate is used as a building block in organic synthesis. Its functional groups allow for various chemical modifications, making it valuable in the synthesis of complex molecules.

Biology and Medicine: Research into the biological activity of derivatives of this compound has shown potential applications in drug development. Its structural features can be modified to create compounds with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its vinyl group allows it to participate in polymerization reactions, leading to materials with desirable properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-4-vinylbenzoate in chemical reactions involves the reactivity of its functional groups. The chlorine atom can act as a leaving group in substitution reactions, while the vinyl group can undergo addition reactions. The ester group can be hydrolyzed to release the corresponding acid and alcohol. These reactions are facilitated by the electronic and steric effects of the tert-butyl and vinyl groups, which influence the reactivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The tert-butyl benzoate family includes derivatives with varying substituents, which significantly alter their chemical behavior. Below is a comparative analysis with structurally related compounds:

Reactivity and Stability

- Chlorine Substituent : The electron-withdrawing chlorine at the 2-position likely deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to unsubstituted tert-butyl benzoates. This contrasts with nitro groups (e.g., in ), which are stronger electron-withdrawing groups .

- This reactivity could be leveraged in polymer synthesis or drug conjugation .

- tert-Butyl Ester : The bulky tert-butyl group enhances steric protection of the ester bond, likely improving resistance to hydrolysis compared to methyl or ethyl esters .

Metabolic and Environmental Behavior

- Biotransformation : Analogous to tert-butyl antioxidants (), the compound may undergo glutathione S-transferase-mediated conjugation, though the vinyl group could introduce alternative metabolic pathways .

- Environmental Persistence: The chlorine substituent may increase persistence compared to non-halogenated analogs, necessitating careful disposal to avoid bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.